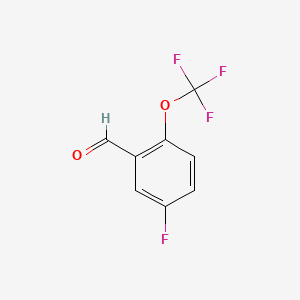

5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality 5-Fluoro-2-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJQIFHQYJCQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Fluorinated Intermediate of Strategic Importance

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, a key fluorinated building block for researchers, chemists, and professionals in drug development and material science. We will delve into its physicochemical properties, the strategic importance of its unique functional groups, a proposed synthetic pathway, and its applications, grounded in authoritative scientific principles.

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde distinguished by the presence of two highly electronegative moieties: a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position. This substitution pattern imbues the molecule with a unique reactivity profile and physicochemical properties that are highly sought after in the synthesis of complex organic molecules. Its primary value lies in its role as a versatile intermediate for creating novel pharmaceuticals, agrochemicals, and advanced materials where precise modulation of electronic and steric properties is critical for function.

Section 1: Core Physicochemical and Structural Data

A compound's utility is fundamentally defined by its physical and chemical properties. The data for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde (CAS Number: 1092460-81-5) are summarized below.

| Property | Value | Source |

| CAS Number | 1092460-81-5 | [1] |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)C=O)OC(F)(F)F | [1] |

| InChI Key | Not readily available in search results | |

| Appearance | Typically a liquid or low-melting solid | Inferred from similar compounds |

Section 2: The Strategic Advantage of Fluoro- and Trifluoromethoxy Groups in Molecular Design

The true value of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is understood by analyzing the synergistic effects of its functional groups, particularly in the context of medicinal chemistry. The introduction of fluorine-containing groups is a well-established strategy to optimize the properties of bioactive molecules.[2]

Causality Behind Fluorination's Impact:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation (a "metabolic hotspot") can effectively block this process, thereby increasing the drug's half-life and bioavailability.[2]

-

Lipophilicity and Permeability: The trifluoromethoxy (-OCF₃) group is one of the most lipophilic substituents used in drug design. This property can significantly enhance a molecule's ability to cross cellular membranes, a critical factor for reaching its biological target.[2]

-

Binding Affinity: The high electronegativity of fluorine and the -OCF₃ group alters the electron distribution of the aromatic ring. This can modulate the pKa of nearby functional groups or create favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with amino acid residues in a protein's binding pocket, leading to enhanced potency and selectivity.

-

Conformational Control: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its target receptor.

The diagram below illustrates how these properties contribute to the development of an optimized drug candidate.

Caption: Strategic introduction of -F and -OCF3 groups.

Section 3: Proposed Synthetic Strategy

The Logic of the Proposed Workflow:

A common strategy for synthesizing substituted benzaldehydes involves two key transformations:

-

Installation of the key functional groups onto a simpler benzene ring.

-

Formylation of the ring to add the aldehyde group.

The workflow below starts from the commercially available 4-fluorophenol, leveraging an ortho-lithiation to direct the subsequent reactions to the correct positions.

Caption: Proposed synthetic workflow for the target compound.

Section 4: Key Applications in Research and Development

The utility of this aldehyde lies in its function as a scaffold for building more complex molecules. The aldehyde group is a versatile handle for a wide array of chemical transformations.

-

Pharmaceutical Synthesis: It is a key intermediate for active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and bioavailability.[3] It is particularly valuable in developing drugs for oncology, inflammation, and central nervous system disorders, where fine-tuning lipophilicity is crucial for crossing the blood-brain barrier.[4]

-

Agrochemicals: In agrochemical development, the trifluoromethyl group is known to contribute to the potency of herbicides and fungicides.[5] This building block allows for the systematic synthesis of new crop protection agents with improved efficacy and environmental persistence.[3]

-

Material Science: The compound is used in synthesizing specialty polymers and dyes. The strong electron-withdrawing nature of the substituents can be used to tune the optical and electronic properties of materials, leading to applications in organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.[3]

Section 5: Representative Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology based on the proposed synthetic workflow. It is presented as a self-validating system, where each step is justified and includes necessary controls and purification methods.

Objective: To synthesize 5-Fluoro-2-(trifluoromethoxy)benzaldehyde from 1-Fluoro-4-(trifluoromethoxy)benzene.

Materials:

-

1-Fluoro-4-(trifluoromethoxy)benzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup:

-

A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon).

-

The flask is charged with anhydrous THF and 1-Fluoro-4-(trifluoromethoxy)benzene (1.0 eq). TMEDA (1.2 eq) is added via syringe.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

-

Lithiation (Step 2):

-

n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours. The formation of the lithiated species is critical and requires strictly anhydrous conditions.

-

-

Formylation (Step 3):

-

Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture.

-

The solution is stirred at -78 °C for 1 hour, then allowed to warm slowly to room temperature overnight.

-

-

Workup and Extraction (Step 4):

-

The reaction is quenched by carefully pouring it into a beaker of 1 M HCl at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-Fluoro-2-(trifluoromethoxy)benzaldehyde.

-

-

Characterization:

-

The final product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

References

- 1. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5 | STB46081 [biosynth.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-(Trifluoromethyl)Benzaldehyde [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

physicochemical properties of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde: Properties, Synthesis, and Applications in Modern Chemistry

Introduction: The Strategic Value of Fluorinated Benzaldehydes

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly powerful tool, offering a distinct profile of lipophilicity and metabolic stability. This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, a specialized aromatic aldehyde that serves as a valuable building block for creating complex, high-performance molecules.

This compound uniquely combines three critical structural motifs: a reactive aldehyde handle for subsequent chemical transformations, a fluorine substituent, and a trifluoromethoxy group. The interplay of these features makes it a reagent of significant interest for researchers aiming to fine-tune the pharmacokinetic and physicochemical profiles of novel compounds. This document will delve into its core properties, outline a representative synthetic approach, explore its applications, and provide essential safety protocols for its handling.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a precisely defined molecule whose utility is derived directly from its structure.

While extensive experimental data for this specific compound is not broadly published, its key identifiers are well-established. Its properties can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

| CAS Number | 1092460-81-5 | [1] |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)C=O)OC(F)(F)F | [1] |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate) and poorly soluble in water. | Inferred |

The high degree of fluorination significantly influences the molecule's electronic character and intermolecular interactions, generally increasing its lipophilicity—a key factor for bioavailability in drug candidates.[2][3]

Synthesis and Reactivity

The synthesis of substituted benzaldehydes is a fundamental process in organic chemistry. While a specific, peer-reviewed synthesis for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is not prominently documented, a robust and widely applicable method involves the controlled oxidation of the corresponding benzyl alcohol. This approach provides a reliable pathway to the target aldehyde.

Causality Behind Experimental Choice

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is an excellent choice for this transformation. It is a selective, stable, and commercially available reagent that operates under non-aqueous conditions, which is ideal for substrates that may be sensitive to water. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at room temperature, making it a practical and accessible laboratory procedure.[4]

Representative Experimental Protocol: Oxidation of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

This protocol is a representative example based on established chemical principles for analogous transformations and should be adapted and optimized under appropriate laboratory conditions.

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol (1.0 equivalent).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: To this stirring solution, add pyridinium chlorochromate (PCC) (1.5 - 2.0 equivalents) portion-wise. An adsorbent like silica gel or Celite® can be added to the reaction mixture to simplify purification by adsorbing the chromium byproducts.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 30 minutes.

-

Purification: Filter the mixture through a plug of silica gel or Celite®, washing thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude aldehyde via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Fluoro-2-(trifluoromethoxy)benzaldehyde.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target aldehyde via PCC oxidation.

Strategic Applications in Drug Discovery

The true value of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde lies in its application as a strategic building block, particularly in medicinal chemistry. The trifluoromethoxy group is often used to enhance a drug candidate's metabolic stability and improve its ability to cross cell membranes.[2]

Pharmacokinetic Enhancement

-

Metabolic Blocking: The robust C-F bonds of the -OCF₃ group make it highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methoxy or methyl group) with -OCF₃ can block a key metabolic pathway, thereby increasing the drug's half-life and bioavailability.[2]

-

Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents used in drug design. This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, which is critical for oral absorption and reaching intracellular targets.

Logical Workflow for Lead Optimization

Caption: Logical workflow for using the title compound in lead optimization.

Anticipated Spectroscopic Characterization

For a researcher, verifying the structure of a synthesized or purchased compound is paramount. Below are the expected spectroscopic signatures for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde.

-

¹H NMR: The spectrum would show a singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically between δ 9.8-10.2 ppm. The aromatic region (δ 7.0-8.0 ppm) would display three distinct multiplets corresponding to the three protons on the aromatic ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom.

-

¹³C NMR: A signal for the carbonyl carbon would appear around δ 185-195 ppm. The carbon of the -OCF₃ group would be observed as a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the carbons attached to or near the aromatic fluorine atom would exhibit splitting (¹JCF, ²JCF, etc.).

-

¹⁹F NMR: Two distinct signals would be expected. A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring, and a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 208.11. Common fragmentation patterns would include the loss of the aldehyde proton (-1), the formyl group (-29), and potentially the trifluoromethoxy group.

Safety and Handling Protocols

As with all halogenated organic compounds, proper handling of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is essential. The following guidelines are based on safety data for structurally similar compounds and represent best practices.[5][6]

Table 2: Essential Safety and Handling Information

| Category | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. |

| Engineering Controls | Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors. |

| Handling | Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Store in a tightly closed container under an inert atmosphere if necessary. |

| First Aid (In case of exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes.[5] Skin: Wash off with soap and plenty of water.[5] Inhalation: Move person to fresh air.[6] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5] |

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

Conclusion

5-Fluoro-2-(trifluoromethoxy)benzaldehyde represents more than just a chemical formula; it is a highly engineered tool for molecular design. Its unique combination of a reactive aldehyde, a fluorine atom, and a metabolically robust trifluoromethoxy group makes it an enabling reagent for overcoming common challenges in pharmaceutical and materials science research. By understanding its physicochemical properties, synthetic pathways, and strategic applications, researchers can effectively leverage this building block to construct novel molecules with enhanced performance and tailored characteristics.

References

-

ChemBK. 5-fluoro-2-(trifluoromethyl)benzaldehyde. Available at: [Link]

-

MySkinRecipes. 5-Fluoro-2-(Trifluoromethyl)Benzaldehyde. Available at: [Link]

-

Durham Tech. SIGMA-ALDRICH Material Safety Data Sheet. Available at: [Link]

-

Kasturi Aromatics. material safety data sheet sds/msds. Available at: [Link]

- [Source 9 not available]

- [Source 10 not available]

-

PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. Available at: [Link]

-

PubChem. 5-Fluorosalicylaldehyde. Available at: [Link]

-

Cheméo. Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Available at: [Link]

-

ACS Publications. Organic Letters Ahead of Print. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Chemical Science (RSC Publishing). Identification of a fluorometabolite from Streptomyces sp. MA37: (2R3S4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. Available at: [Link]

-

NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Available at: [Link]

Sources

- 1. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5 | STB46081 [biosynth.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Abstract

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing metabolic stability, bioavailability, and overall efficacy. The title compound, 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, represents a valuable building block embodying these principles. Its unique electronic properties, stemming from the ortho-trifluoromethoxy and para-fluoro substituents on the benzaldehyde core, make it a key intermediate in modern synthesis. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule. We will delve into the causality behind experimental choices and present a self-validating workflow that integrates Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and ¹⁹F), providing researchers with a robust framework for the characterization of complex fluorinated aromatics.

Foundational Analysis: Molecular Properties and Structure

Before delving into spectroscopic analysis, a foundational understanding of the target molecule is paramount. The structural arrangement dictates the anticipated spectral outcomes.

Molecular Identity

The compound 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a disubstituted aromatic aldehyde. The numbering of the benzene ring begins at the carbon bearing the aldehyde group (C1), with the trifluoromethoxy group at the C2 position and the fluorine atom at the C5 position.

Table 1: Core Properties of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₂ | [1][2] |

| Molecular Weight | 208.11 g/mol | [1][2] |

| CAS Number | 1092460-81-5 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

Numbered Structure for Spectroscopic Assignment

To facilitate a clear and logical discussion of the spectral data, the following atom-numbering system will be used throughout this guide.

Caption: Numbered structure of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde.

The Analytical Workflow: A Multi-Technique Strategy

A robust structure elucidation is never reliant on a single technique. It is the confluence of data from orthogonal methods that builds an irrefutable case for a molecule's identity. Our workflow prioritizes a logical progression from confirming functional groups (IR) to determining molecular mass (MS) and finally, mapping the precise atomic connectivity (NMR).

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Molecular Framework

Expertise & Experience: The first step in our analysis is a rapid, non-destructive confirmation of the key functional groups using Fourier Transform Infrared (FTIR) spectroscopy. This technique provides a molecular "fingerprint" by detecting the vibrational frequencies of chemical bonds.[3][4] For a molecule like 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, we are looking for the unmistakable signatures of the aldehyde and the fluorinated aromatic system.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample and no dilution.

-

Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample spectrum is then acquired by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (Absorbance vs. Wavenumber).

Predicted IR Absorption Bands

The presence of strong, electron-withdrawing groups (F, OCF₃, CHO) on the aromatic ring will subtly influence the exact position of the absorption bands. However, the characteristic regions for each functional group are well-established.[5]

Table 2: Predicted Characteristic IR Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale for Assignment |

| ~3080-3030 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the benzene ring. |

| ~2850 & ~2750 | Aldehyde C-H Stretch | Weak (Fermi Doublet) | A highly diagnostic pair of peaks for the aldehyde C-H bond. |

| ~1710-1690 | Aldehyde C=O Stretch | Strong, Sharp | The most prominent peak in the spectrum, confirming the carbonyl group. Its position is slightly elevated due to the electron-withdrawing nature of the ring. |

| ~1600, ~1480 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |

| ~1250-1050 | C-F and C-O-C Stretches | Strong | This region will contain strong, complex bands characteristic of the C-F bonds in the trifluoromethoxy group and the aryl C-F bond. |

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Trustworthiness: Mass spectrometry serves as a crucial validation step, providing the exact molecular weight and, through fragmentation patterns, corroborating the structural features identified by IR. The fragmentation pathways are logical and predictable based on the stability of the resulting ions.

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: The sample (1 µL of a 100 ppm solution in dichloromethane) is injected into a Gas Chromatograph (GC) equipped with a non-polar capillary column (e.g., HP-5MS).

-

Ionization: As the compound elutes from the GC, it enters the mass spectrometer and is ionized using a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and their mass-to-charge ratio (m/z) is detected.

Predicted Fragmentation Pathway

The molecular ion ([M]⁺˙) is expected at m/z 208 , corresponding to the molecular formula C₈H₄F₄O₂. Aromatic aldehydes are known to undergo characteristic fragmentation, primarily involving the loss of the hydrogen or the entire formyl group.[6][7]

Caption: Predicted major fragmentation pathways for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde.

Table 3: Predicted Key Mass Fragments

| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Significance |

| 208 | [C₈H₄F₄O₂]⁺˙ | - | Molecular Ion ([M]⁺˙) |

| 207 | [M-H]⁺ | •H | Loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[8] |

| 179 | [M-CHO]⁺ | •CHO | α-cleavage resulting in the loss of the formyl radical.[8] |

| 139 | [M-CF₃]⁺ | •CF₃ | Loss of the trifluoromethyl radical from the trifluoromethoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Authoritative Grounding: NMR is the cornerstone of structure elucidation, providing unambiguous evidence of the carbon-hydrogen framework and the precise location of the fluorine substituents.[9][10] The large chemical shift range and high sensitivity of ¹⁹F NMR make it an especially powerful tool for analyzing fluorinated molecules.[11]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 15-20 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR: A standard proton NMR spectrum is acquired at 400 MHz.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired at 101 MHz.

-

¹⁹F NMR: A proton-decoupled ¹⁹F spectrum is acquired at 376 MHz, using an external reference standard like CFCl₃ (δ 0.0 ppm).

¹H NMR Spectral Analysis

The electron-withdrawing effects of the aldehyde, fluorine, and trifluoromethoxy groups will deshield the aromatic protons, shifting them downfield.[12][13] The splitting patterns are key to assigning each proton.

Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton (see diagram) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H7 (CHO) | ~10.3 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |

| H6 | ~7.8-7.9 | dd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0 | Ortho to the aldehyde and meta to the fluorine atom. |

| H3 | ~7.5-7.6 | ddd | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 2.5 | Ortho to the fluorine, meta to the aldehyde and trifluoromethoxy group. |

| H4 | ~7.3-7.4 | td | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.5 | Meta to both the fluorine and trifluoromethoxy group. |

Note: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, ddd=doublet of doublet of doublets, td=triplet of doublets.

¹³C NMR Spectral Analysis

The ¹³C spectrum is vital for confirming the carbon backbone. A key feature will be the carbon-fluorine couplings, which split the signals of carbons near fluorine atoms.[14]

Table 5: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon (see diagram) | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C7 (CHO) | ~188-190 | d | The highly deshielded aldehyde carbon, likely showing a small doublet from coupling to H6. |

| C5 | ~165 | d (¹J(C-F) ≈ 255 Hz) | Carbon directly bonded to fluorine shows a large one-bond coupling constant. |

| C2 | ~148 | q (²J(C-F) ≈ 2 Hz) | Carbon attached to the OCF₃ group, deshielded and shows a small quartet due to coupling with the CF₃ group. |

| C1 | ~135 | d | The ipso-carbon of the aldehyde group. |

| C4 | ~128 | d (²J(C-F) ≈ 25 Hz) | Ortho to the fluorine-bearing carbon, showing a significant two-bond coupling. |

| C6 | ~125 | d (³J(C-F) ≈ 8 Hz) | Meta to the fluorine, showing a smaller three-bond coupling. |

| C3 | ~118 | d (²J(C-F) ≈ 22 Hz) | Ortho to the fluorine-bearing carbon. |

| C8 (CF₃) | ~120 | q (¹J(C-F) ≈ 260 Hz) | The carbon of the trifluoromethoxy group, split into a characteristic quartet by the three fluorine atoms.[15] |

¹⁹F NMR Spectral Analysis

¹⁹F NMR provides direct confirmation of the two different fluorine environments in the molecule. The chemical shifts are highly sensitive to the electronic environment.[16][17]

Table 6: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, Ref: CFCl₃)

| Fluorine Atoms | Predicted δ (ppm) | Multiplicity | Rationale |

| -OCF₃ | ~ -58 to -60 | s | The three equivalent fluorines of the trifluoromethoxy group typically appear as a singlet in this region.[18] |

| Ar-F | ~ -105 to -115 | m | The single fluorine on the aromatic ring will be coupled to the ortho (H4, H6) and meta (H3) protons, resulting in a complex multiplet. |

Conclusion: Synthesizing the Evidence

The structural elucidation of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a textbook example of the power of a coordinated analytical approach.

-

FTIR immediately confirms the presence of the critical aldehyde functional group and the heavily substituted aromatic ring.

-

Mass Spectrometry provides the definitive molecular weight (208.11 g/mol ) and a fragmentation pattern consistent with an aromatic aldehyde structure.

-

NMR Spectroscopy provides the final, irrefutable proof. ¹H NMR maps the proton environment, ¹³C NMR confirms the carbon skeleton and the presence of two distinct fluorinated carbons (C5 and C8), and ¹⁹F NMR directly observes the two unique fluorine environments (-OCF₃ and Ar-F).

References

- 1. labproinc.com [labproinc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mt.com [mt.com]

- 4. youtube.com [youtube.com]

- 5. azooptics.com [azooptics.com]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scribd.com [scribd.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 11. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. (Trifluoromethoxy)benzene(456-55-3) 13C NMR [m.chemicalbook.com]

- 16. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the trifluoromethoxy (-OCF₃) group is a highly sought-after substituent due to its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.

5-Fluoro-2-(trifluoromethoxy)benzaldehyde[1] is a key building block in the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the presence of three key functional handles: the reactive aldehyde, which can be readily transformed into a variety of other functional groups; the fluoro substituent, which can influence electronic properties and metabolic stability; and the trifluoromethoxy group, which imparts its own unique set of advantageous properties. This guide provides an in-depth exploration of viable synthetic routes to this important intermediate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Route 1: Directed Ortho-Metalation of 4-Fluoro-1-(trifluoromethoxy)benzene

This approach represents a highly efficient and atom-economical pathway to the target molecule, leveraging the directing ability of the trifluoromethoxy group to achieve regioselective formylation.

Strategic Overview

The core of this strategy lies in the principle of directed ortho-metalation (DoM)[2][3][4][5][6]. A strong organolithium base is used to deprotonate the aromatic ring at the position ortho to a directing metalation group (DMG). In the case of 4-fluoro-1-(trifluoromethoxy)benzene, the trifluoromethoxy group is anticipated to be the more powerful DMG compared to the fluoro substituent, thus directing lithiation to the C2 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality[7][8][9].

Reaction Scheme

Caption: Synthetic pathway via directed ortho-metalation.

Detailed Experimental Protocol

Materials:

-

4-Fluoro-1-(trifluoromethoxy)benzene

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous THF (10 volumes relative to the starting material). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add TMEDA (1.2 equivalents) to the cooled THF. Subsequently, add s-BuLi (1.2 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Addition of Starting Material: Add a solution of 4-fluoro-1-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Stir the reaction mixture at -78 °C for 2 hours.

-

Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another hour.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 5-fluoro-2-(trifluoromethoxy)benzaldehyde.

Mechanistic Considerations

The trifluoromethoxy group, with its Lewis basic oxygen atom, coordinates to the lithium ion of the s-BuLi/TMEDA complex. This coordination brings the bulky base into proximity with the ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. The subsequent nucleophilic attack of the aryllithium on the electrophilic carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate during aqueous work-up, yields the desired aldehyde.

| Reagent | Molar Ratio | Purpose |

| 4-Fluoro-1-(trifluoromethoxy)benzene | 1.0 | Starting material |

| s-BuLi | 1.2 | Strong base for lithiation |

| TMEDA | 1.2 | Chelating agent to increase basicity of s-BuLi |

| DMF | 1.5 | Formylating agent |

Expected Outcome: Based on analogous reactions, this route is expected to provide the target compound in moderate to good yields, with the primary challenge being the optimization of the lithiation conditions to ensure high regioselectivity.

Route 2: Grignard-based Formylation of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene

This classical approach involves the formation of a Grignard reagent from a brominated precursor, followed by formylation. While requiring an additional step to prepare the starting material, this method is often robust and reliable.

Strategic Overview

The synthesis begins with the preparation of 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene. A plausible route to this intermediate involves a multi-step sequence starting from a suitable amino-trifluoromethoxy benzene derivative, proceeding through diazotization, Sandmeyer reaction for bromination, reduction, another diazotization, and a Schiemann reaction for fluorination[10]. Once the brominated precursor is obtained, it is converted to the corresponding Grignard reagent using magnesium metal. This organometallic species is then reacted with DMF to furnish the target aldehyde[11].

Reaction Scheme

Caption: Synthetic pathway via Grignard reaction and formylation.

Detailed Experimental Protocol

Part A: Synthesis of 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene (Conceptual)

Part B: Grignard Reaction and Formylation

Materials:

-

2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature.

-

Formylation: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of anhydrous DMF (1.5 equivalents) in THF dropwise, keeping the internal temperature below -70 °C. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Mechanistic Considerations

The reaction proceeds via the formation of an organomagnesium halide (Grignard reagent). This highly nucleophilic species attacks the carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable until the acidic work-up, which hydrolyzes it to the final aldehyde product. The use of strictly anhydrous conditions is critical, as any moisture will quench the Grignard reagent[12].

| Parameter | Value | Rationale |

| Reaction Temperature (Grignard Formation) | Room Temperature to Reflux | To initiate and sustain the reaction |

| Reaction Temperature (Formylation) | -78 °C to Room Temperature | To control the reactivity of the Grignard reagent with DMF |

| Typical Yield (Formylation Step) | 60-75% (estimated) | Based on similar formylation reactions of aryl Grignards |

Route 3: Oxidation of 5-Fluoro-2-(trifluoromethoxy)benzyl Alcohol

This two-step route offers an alternative by first constructing the carbon skeleton with a hydroxymethyl group, followed by a selective oxidation to the aldehyde.

Strategic Overview

The synthesis of the precursor, 5-fluoro-2-(trifluoromethoxy)benzyl alcohol, would likely be achieved using the organometallic intermediates from either Route 1 or Route 2. Instead of quenching with DMF, the reaction would be quenched with formaldehyde or a formaldehyde equivalent. The resulting benzyl alcohol is then oxidized to the desired benzaldehyde. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a mild and selective option for benzylic alcohols[13].

Reaction Scheme

Caption: Synthetic pathway via benzyl alcohol formation and subsequent oxidation.

Detailed Experimental Protocol (Oxidation Step)

Materials:

-

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite®

Procedure:

-

Reaction Setup: To a solution of 5-fluoro-2-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) in dichloromethane (20 volumes), add activated manganese dioxide (10 equivalents).

-

Oxidation: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to a couple of days depending on the activity of the MnO₂.

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography if necessary.

Mechanistic Considerations

The oxidation of benzyl alcohols with MnO₂ is a heterogeneous reaction that is believed to proceed via a radical mechanism on the surface of the oxidant. The reaction is generally selective for benzylic and allylic alcohols, with minimal over-oxidation to the carboxylic acid.

| Oxidant | Stoichiometry | Advantages |

| Manganese Dioxide (MnO₂) | Large excess (5-10 eq.) | Mild conditions, high selectivity for benzylic alcohols, simple work-up |

| Pyridinium Chlorochromate (PCC) | 1.5-2.0 eq. | Reliable and efficient, but chromium-based |

| Platinum on Carbon (Pt/C) with O₂ | Catalytic | "Green" oxidation, but may require elevated temperature/pressure[14] |

Conclusion

The synthesis of 5-fluoro-2-(trifluoromethoxy)benzaldehyde can be effectively achieved through several synthetic strategies. The directed ortho-metalation of 4-fluoro-1-(trifluoromethoxy)benzene offers the most direct and atom-economical route, contingent on achieving high regioselectivity. The Grignard-based formylation of a brominated precursor provides a more traditional and robust, albeit longer, alternative. Finally, the oxidation of the corresponding benzyl alcohol presents a viable two-step approach with a wide range of available oxidation methodologies. The choice of the optimal route will depend on the specific requirements of the researcher, including the availability of starting materials, scalability, and desired purity of the final product. Each of these routes provides a solid foundation for the synthesis of this valuable fluorinated building block for application in drug discovery and development.

References

- 1. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5 | STB46081 [biosynth.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. baranlab.org [baranlab.org]

- 6. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. File:Formylation of Benzene using Phenyllithium and DMF.png - Wikimedia Commons [commons.wikimedia.org]

- 10. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 14. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-2-(trifluoromethoxy)benzaldehyde spectral data (NMR, IR, MS)

A Spectroscopic and

Analytical Guide to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Abstract

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a vital building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring, imparts distinct electronic properties that are highly sought after in the design of novel pharmaceuticals and functional materials.[1][2] This guide provides an in-depth analysis of the spectral data for this compound, offering a foundational reference for researchers and developers. By detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the unambiguous identification and characterization of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] 5-Fluoro-2-(trifluoromethoxy)benzaldehyde (Molecular Formula: C₈H₄F₄O₂, Molecular Weight: 208.11 g/mol ) is an exemplar of this strategy, providing a reactive aldehyde functionality for further synthetic elaboration.[3] Understanding its spectroscopic signature is the first critical step in any research and development workflow. This guide explains the causality behind the observed spectral features, grounded in the principles of structural chemistry and analytical science.

Below is the chemical structure of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, with atoms numbered for clarity in the subsequent spectral analysis.

Caption: Primary fragmentation pathways for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde in EI-MS.

Conclusion

The collective spectral data from NMR, IR, and MS provide a cohesive and unambiguous characterization of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. The ¹H, ¹³C, and ¹⁹F NMR spectra confirm the precise arrangement of atoms and the electronic influence of the fluoro-substituents. The IR spectrum verifies the key functional groups, notably the aromatic aldehyde and the trifluoromethoxy moiety. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This guide serves as an authoritative reference for scientists, enabling confident identification and utilization of this important chemical intermediate in their research and development endeavors.

References

- Electronic Supplementary Inform

- Supporting Inform

- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115).

- 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5. Biosynth.

- 2-Fluoro-5-(trifluoromethyl)benzaldehyde. Chem-Impex.

- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8. Sigma-Aldrich.

- 3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST WebBook.

- 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS. ChemicalBook.

- C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.

- infrared spectrum of benzaldehyde prominent wavenumbers cm-1. Doc Brown's Chemistry.

- 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2. Sigma-Aldrich.

- INFRARED SPECTROSCOPY (IR). Pasadena City College.

- 5-Fluoro-2-(Trifluoromethyl)Benzaldehyde. MySkinRecipes.

- 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. PubChem - NIH.

- 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2. BLD Pharm.

- IR Spectra of benzaldehyde and its derivatives in different aggregate states.

- mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.

- Identification of a fluorometabolite from Streptomyces sp. MA37: (2R3S4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. Chemical Science (RSC Publishing).

- 3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST WebBook.

Sources

A Technical Guide to the Solubility of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde in Organic Solvents

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for designing molecules with enhanced efficacy, metabolic stability, and bioavailability.[1][2] 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a key building block that exemplifies this strategy. Its unique constellation of a reactive aldehyde, a ring-activating fluorine atom, and a lipophilic, metabolically robust trifluoromethoxy group makes it a valuable intermediate in the synthesis of complex target molecules.[3]

However, the successful transition of a molecule from a blueprint to a viable product hinges on a thorough understanding of its fundamental physical properties, chief among them being solubility. The solubility of a starting material or intermediate dictates the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies. This guide provides a comprehensive analysis of the factors governing the solubility of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, offers a robust experimental protocol for its determination, and presents a predictive profile in common organic solvents to empower researchers in their process development and optimization efforts.

Molecular Architecture: Implications for Solubility

The solubility behavior of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a direct consequence of its molecular structure. A systematic analysis of its constituent parts provides a strong foundation for predicting its interactions with various solvents.

-

Aromatic Ring: The core benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar or weakly polar solvents through van der Waals forces.

-

Aldehyde Group (-CHO): The aldehyde functional group introduces a degree of polarity due to the electronegative oxygen atom, creating a dipole moment. While it can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor, limiting its ability to form strong hydrogen bonds with protic solvents compared to alcohols or carboxylic acids.

-

Fluorine Substituent (-F): The fluorine atom at the 5-position is highly electronegative. Its primary influence is electronic, withdrawing electron density from the aromatic ring. While a C-F bond is polar, the small size of fluorine and its single point of attachment mean its overall contribution to increasing solubility in polar solvents is modest compared to its electronic impact.[2]

-

Trifluoromethoxy Group (-OCF₃): This is arguably the most influential substituent in determining the compound's solubility profile. The -OCF₃ group is known to be highly lipophilic, significantly more so than a simple methoxy group.[1][4] This property strongly enhances the molecule's affinity for non-polar, lipophilic environments and is a key reason for its use in designing molecules that can cross biological membranes.[1] The electron-withdrawing nature of the three fluorine atoms also reduces the ability of the oxygen to act as a hydrogen bond acceptor.[4]

Collectively, these features create a molecule that is predominantly lipophilic and moderately polar, with limited hydrogen bonding capability. This profile suggests that the compound will exhibit favorable solubility in a range of non-polar and polar aprotic solvents, with potentially lower solubility in highly polar, protic solvents like water.

A Framework for Solubility Prediction: "Like Dissolves Like"

The foundational principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5][6] We can categorize solvents to predict their interaction with 5-Fluoro-2-(trifluoromethoxy)benzaldehyde.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The large, lipophilic surface area of the benzaldehyde derivative, dominated by the aromatic ring and the -OCF₃ group, suggests strong favorable interactions and therefore high solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile): These solvents possess dipole moments but do not have hydrogen bond-donating capabilities. They are effective at solvating polar functional groups like the aldehyde. Given the moderate polarity and high lipophilicity of our target molecule, it is expected to be highly soluble in this class of solvents, which can accommodate both its polar and non-polar regions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom attached to an electronegative atom (e.g., O-H). While they can engage in dipole-dipole interactions and can accept a hydrogen bond from the aldehyde oxygen, the solute cannot donate a hydrogen bond back to the solvent's highly organized hydrogen-bonding network. Furthermore, the significant lipophilic character of the molecule will disrupt the solvent's structure. Consequently, solubility is expected to be moderate to low in these solvents.

Protocol for Experimental Solubility Determination

While theoretical predictions are invaluable, empirical determination is essential for quantitative accuracy. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent.[7] It is a self-validating system designed to ensure that a true equilibrium is reached.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde to a series of vials, each containing a precisely known volume or mass of a different organic solvent. The presence of undissolved solid is critical to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[7] The causality here is that equilibrium is a dynamic state; constant agitation ensures that the rate of dissolution equals the rate of precipitation, defining the true solubility limit.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath. This permits the excess, undissolved solid to settle, leaving a clear, saturated supernatant. For solvents with densities close to the solute, centrifugation may be required.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant. It is crucial to avoid disturbing the solid phase. The use of a filtered syringe (e.g., with a 0.45 µm PTFE filter) is highly recommended to prevent the transfer of any particulate matter.

-

Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical instrument to be used.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[7] Calibration with known standards is a self-validating step that ensures the accuracy of the final measurement.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

Caption: Isothermal shake-flask experimental workflow.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde in a selection of common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | High | Strong van der Waals interactions with the lipophilic solute. |

| Toluene | Very High | π-stacking interactions between aromatic rings enhance solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | Very High | Effectively solvates both polar and non-polar regions. |

| Ethyl Acetate | Very High | Good balance of polarity and lipophilicity. | |

| Acetone | Very High | Strong dipole moment effectively solvates the aldehyde group. | |

| Acetonitrile (MeCN) | High | Polar nature accommodates the aldehyde, but less effective for the lipophilic parts. | |

| Tetrahydrofuran (THF) | Very High | Excellent solvent for a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar; may be less favorable for the lipophilic -OCF₃ group. | |

| Polar Protic | Methanol | Moderate | Can act as a hydrogen bond acceptor but solute cannot donate H-bonds. |

| Ethanol | Moderate | Slightly less polar than methanol, may slightly improve solubility. | |

| Water | Very Low / Insoluble | Highly organized H-bond network is disrupted by the large lipophilic molecule. |

Conclusion

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a molecule dominated by lipophilic character, imparted primarily by its aromatic system and the potent trifluoromethoxy group. This structure predicts high solubility in non-polar and polar aprotic solvents and limited solubility in polar protic solvents. This understanding is critical for its practical application, guiding the selection of appropriate solvents for chemical synthesis, purification, and formulation. While this guide provides a robust theoretical and predictive framework, it is imperative for researchers to perform empirical solubility testing using standardized protocols to obtain the quantitative data necessary for scalable and reproducible scientific outcomes.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

-

Tiefenthaler, L., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Studer, A., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]

-

Vázquez, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

MySkinRecipes. 5-Fluoro-2-(Trifluoromethyl)Benzaldehyde. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. 5-Fluoro-2-(Trifluoromethyl)Benzaldehyde [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals

An In-Depth Analysis of a Key Fluorinated Building Block in Modern Chemistry

Introduction

5-Fluoro-2-(trifluoromethoxy)benzaldehyde, with CAS Number 1092460-81-5, is a highly functionalized aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety.[1][4][5][6] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety and handling, synthetic and purification strategies, and its burgeoning applications in research and development. The strategic placement of the fluoro and trifluoromethoxy groups makes this compound a valuable building block for creating complex molecules with enhanced biological activity and tailored properties.[1]

Commercial Availability and Procurement

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is readily available from a variety of commercial suppliers, catering to the needs of both academic research and industrial-scale synthesis. The compound is typically offered in research quantities, with purities generally exceeding 97%. Below is a summary of representative commercial sources.

| Supplier | Product Number | Purity | Available Quantities |

| Biosynth | STB46081 | >97% | Custom quantities available upon request.[7] |

| Amerigo Scientific | - | High Quality | Inquire for details. |

| Aladdin Scientific | - | ≥97% | 1g and other sizes available.[8] |

| Apollo Scientific Ltd | APO428499126 | 97% | Inquire for details. |

| BIOFOUNT | - | - | Inquire for details, NMR, COA, HPLC, and MSDS available for download.[9] |

| MySkinRecipes | #187895 | ≥98% | Inquire for details.[3] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Spectroscopic Data

Understanding the chemical and physical properties of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1092460-81-5 | [7] |

| Molecular Formula | C₈H₄F₄O₂ | [7] |

| Molecular Weight | 208.11 g/mol | [7] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Purity | Typically ≥97% (GC) | [2] |

| Boiling Point | 176 °C (lit.) | [10] |

| Density | 1.36 g/mL at 25 °C (lit.) | [10] |

| Refractive Index | n20/D 1.452 (lit.) | [10] |

| SMILES | C1=CC(=C(C=C1F)C=O)OC(F)(F)F | [7] |

| InChI Key | DLJQIFHQYJCQHB-UHFFFAOYSA-N |

Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehydic proton. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The aldehydic proton will appear as a singlet or a finely split multiplet in the downfield region (around 10 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will be observed in the highly deshielded region (around 190 ppm). The carbon atoms attached to the fluorine and trifluoromethoxy groups will show characteristic splitting patterns due to C-F coupling.

¹⁹F NMR: The fluorine NMR will display two signals: one for the aromatic fluorine and another for the trifluoromethoxy group, with the latter likely appearing as a singlet.

FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-F and C-O stretching bands will be present in the fingerprint region (typically 1300-1000 cm⁻¹).[11][12]

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.11 g/mol ). Fragmentation patterns will likely involve the loss of the formyl group and other characteristic fragments.

Safety, Handling, and Storage

Proper handling and storage of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde are essential to ensure laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, information from suppliers and related compounds indicates the following:

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[10]

Synthesis and Purification Strategies

While specific literature detailing the synthesis of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is scarce, a plausible synthetic route can be devised based on established organofluorine chemistry. A common approach for introducing a trifluoromethoxy group involves the reaction of a corresponding phenol with a trifluoromethylating agent. The aldehyde functionality can be introduced via formylation of a suitable precursor or oxidation of a benzyl alcohol.

A potential synthetic pathway is illustrated below:

Caption: A plausible synthetic route to 5-Fluoro-2-(trifluoromethoxy)benzaldehyde.

Experimental Protocol (Illustrative)

Step 1: Trifluoromethylation of 4-Fluoro-2-nitrophenol. In a suitable reaction vessel, 4-fluoro-2-nitrophenol is reacted with a trifluoromethylating agent, such as trifluoromethyl iodide in the presence of a copper catalyst, to yield 1-fluoro-4-(trifluoromethoxy)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group. The nitro group of 1-fluoro-4-(trifluoromethoxy)-2-nitrobenzene is reduced to an amine using standard conditions, for example, iron powder in the presence of hydrochloric acid, to afford 4-fluoro-2-(trifluoromethoxy)aniline.

Step 3: Sandmeyer Reaction. The resulting aniline is diazotized with sodium nitrite in an acidic medium, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the nitrile group, yielding 5-fluoro-2-(trifluoromethoxy)benzonitrile.

Step 4: Reduction of the Nitrile. The final step involves the reduction of the nitrile to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

Purification

Purification of the final product and intermediates can be achieved using standard laboratory techniques. Column chromatography on silica gel is a common method for purifying benzaldehyde derivatives.[15] An alternative purification method for aldehydes involves the formation of a bisulfite adduct, which can be separated and then hydrolyzed back to the pure aldehyde.[16] Distillation under reduced pressure can also be employed for liquid aldehydes.[17]

Applications in Research and Drug Development

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][4][5][6] The trifluoromethoxy group, in particular, is highly lipophilic and can significantly influence the pharmacokinetic profile of a molecule.[1][4]

5-Fluoro-2-(trifluoromethoxy)benzaldehyde serves as a valuable building block for the synthesis of a wide range of biologically active compounds. Its aldehyde functionality provides a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic systems.

Caption: Key synthetic transformations and applications of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde in drug discovery.

The presence of the fluorine atom at the 5-position can further modulate the electronic properties of the aromatic ring and provide an additional site for interaction with biological targets. This unique combination of functional groups makes 5-fluoro-2-(trifluoromethoxy)benzaldehyde an attractive starting material for the discovery of new therapeutic agents in areas such as oncology, inflammation, and infectious diseases.[1][2]

Conclusion

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a commercially available and highly valuable building block for chemical synthesis. Its unique fluorine-containing substitution pattern offers significant advantages in the design and development of novel molecules with enhanced properties, particularly in the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of its procurement, properties, handling, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of the reactivity and applications of this versatile compound is expected to lead to further innovations in various fields of chemistry.

References

- Biosynth. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5 | STB46081. https://www.biosynth.com/p/STB46081/5-fluoro-2-trifluoromethoxybenzaldehyde

- Sigma-Aldrich. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5. https://www.sigmaaldrich.com/US/en/product/apolloscientific/apo428499126

- Aladdin Scientific. 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, min 97%, 1 gram. https://www.aladdin-sci.com/p/P112436-1g/2-Fluoro-5-trifluoromethoxybenzaldehyde-min-97-1-gram.html

- Supporting Information for a scientific publication.

- Biosynth. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5 | STB46081. https://www.biosynth.com/p/STB46081/5-fluoro-2-trifluoromethoxybenzaldehyde

- BIOFOUNT. 1092460-81-5|5-Fluoro-2-(trifluoromethoxy)benzaldehyde. https://www.biofount.com/cas/1092460-81-5.html

- Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. https://patents.google.

- European Patent Office. EP 0016487 B1 - Method for the purification of benzaldehyde. https://data.epo.org/publication-server/document?

- Fisher Scientific. SAFETY DATA SHEET. https://www.fishersci.com/store/msds?partNumber=AC466360010&productDescription=3-CHLORO-2-FLUORO-5-TRIFLUOROMETHYLBENZALDEHYDE%2C+97%2B%25%2C+FOR+R%26D&vendorId=VN00032119&countryCode=US&language=en

- ChemicalBook. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis. https://www.chemicalbook.com/synthesis/90381-07-0.htm

- CymitQuimica. Safety Data Sheet. https://www.cymitquimica.com/sds/EN/F011915_EN.pdf

- Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-108-S1.pdf

- ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. https://pubs.acs.org/doi/10.1021/acs.oprd.7b00157

- Organic Syntheses Procedure.

- ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. https://pubs.acs.org/doi/10.1021/acs.orglett.9b01369

- Google Patents. US2180772A - Trifluoromethyl benzaldehydes. https://patents.google.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. https://www.mdpi.com/1420-3049/30/14/3009

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. https://pubmed.ncbi.nlm.nih.gov/40733275/

- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. https://www.researchgate.net/publication/280590059_The_Many_Roles_for_Fluorine_in_Medicinal_Chemistry

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. https://www.inno-pharmchem.com/blog/unlocking-molecular-complexity-the-power-of-5-fluoro-2-methylbenzaldehyde-in-advanced-organic-synthesis/

- PubMed. Applications of Fluorine in Medicinal Chemistry. https://pubmed.ncbi.nlm.nih.gov/26200936/